Nitrendipine Dipropyl Ester
Overview
Description
Nitrendipine Dipropyl Ester is a chemical compound with the molecular formula C21H24N2O6 and a molecular weight of 400.42 g/mol . It is a derivative of Nitrendipine, a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension . This compound is characterized by its ester functional groups, which play a significant role in its chemical behavior and applications.
Preparation Methods
The synthesis of Nitrendipine Dipropyl Ester involves several steps, starting with the preparation of intermediates. One common method involves the reaction of 3-nitrobenzal ethyl acetoacetate with 3-amino methyl crotonate under controlled conditions . The reaction is typically carried out at temperatures between 70-75°C, followed by the addition of concentrated hydrochloric acid to facilitate the reaction . After the reaction is complete, the mixture is cooled, and the product is isolated through solid-liquid separation and recrystallization .
Chemical Reactions Analysis
Nitrendipine Dipropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Nitrendipine Dipropyl Ester has several scientific research applications, including:
Mechanism of Action
Nitrendipine Dipropyl Ester exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparison with Similar Compounds
Nitrendipine Dipropyl Ester is similar to other dihydropyridine calcium channel blockers, such as:
Nifedipine: Used to treat hypertension and angina.
Amlodipine: Used to treat hypertension and coronary artery disease.
Felodipine: Used to treat hypertension.
What sets this compound apart is its unique ester functional groups, which influence its pharmacokinetic properties and its specific applications in scientific research .
Properties
IUPAC Name |
dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFRNSYMIJOXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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